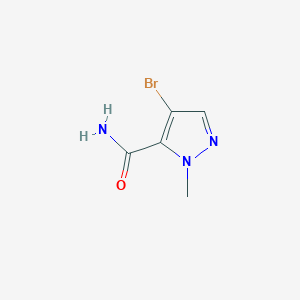

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

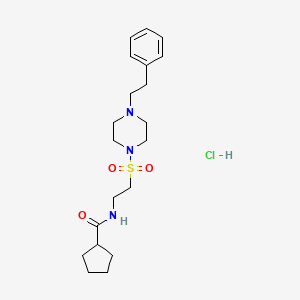

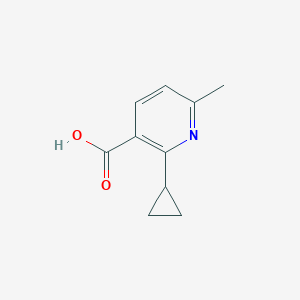

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number: 1523533-13-2 . It has a molecular weight of 204.03 and is typically available in powder form .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is characterized by 1H NMR, 13C NMR and HRMS . The InChI Code is 1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide and its derivatives are key intermediates in synthesizing variably substituted heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin-7-ones and thiophene-based amides. These compounds are synthesized through different methodologies, including conventional heating and microwave irradiation, showcasing their versatility in organic synthesis. The reactions often result in compounds with interesting structural features, demonstrating the potential for further functionalization and exploration of their properties (Khan et al., 2005; Kanwal et al., 2022).

Antifungal and Anticancer Activities

Novel pyrazolopyrimidines derivatives synthesized from 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide or related compounds have been evaluated for their biological activities, including anticancer and anti-5-lipoxygenase effects. These studies reveal that certain derivatives exhibit promising biological activities, offering a foundation for the development of new therapeutic agents (Rahmouni et al., 2016). Another research highlights the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities against various phytopathogenic fungi, demonstrating the potential for agricultural applications (Du et al., 2015).

Structural and Computational Studies

The structural features of derivatives of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide have been extensively studied through X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide valuable insights into the molecular geometry, electronic structure, and potential reactivity of these compounds. Such detailed analysis aids in understanding the relationship between structure and activity, facilitating the design of more efficient and selective compounds (Anuradha et al., 2014).

Antiviral Activity

Derivatives of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide have also been explored for their antiviral activities. The synthesis of specific analogues has led to the identification of compounds with activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential for the development of new antiviral drugs (Saxena et al., 1990).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It is suggested that it may act as an inhibitor of liver alcohol dehydrogenase , a key enzyme in the metabolism of alcohol.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathways related to alcohol metabolism.

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular metabolism.

Eigenschaften

IUPAC Name |

4-bromo-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGRSDAIJKXHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)